2-Chloro-4-iodo-5-methylpyridine
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Overview
Description
2-Chloro-4-iodo-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-iodo-5-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . Here is a detailed outline of the process:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine or iodine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with arylboronic acids.
Scientific Research Applications
2-Chloro-4-iodo-5-methylpyridine is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for research purposes.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including kinase inhibitors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-methylpyridine in chemical reactions involves the reactivity of its halogen atoms. The chlorine and iodine atoms can undergo substitution and coupling reactions, facilitating the formation of new chemical bonds. In biological systems, it acts as an intermediate in the synthesis of bioactive compounds, targeting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Chloro-2-iodo-3-methylpyridine
Uniqueness
2-Chloro-4-iodo-5-methylpyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
2-chloro-4-iodo-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNVOMJDJPZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670308 |
Source
|
Record name | 2-Chloro-4-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197957-18-8 |
Source
|
Record name | 2-Chloro-4-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main application of 2-chloro-4-iodo-5-methylpyridine according to the research?
A1: The research article highlights that this compound serves as a key intermediate in the synthesis of a protein kinase ERK2 inhibitor []. This inhibitor is further elaborated upon in a patent application (WO2005/100342).
Q2: Can you describe the synthesis process of this compound as detailed in the research?
A2: The synthesis starts with 2-chloro-5-methylpyridine as the initial material. It then undergoes a sequence of four reactions: nitration, reduction, diazotization, and finally, iodination. This process ultimately yields the desired product, this compound []. The researchers emphasize the simplicity and suitability of this method for industrial-scale production.
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